KadcoccinoneL

Description

Characterized by a fused aromatic ring system with hydroxyl and methyl substituents, its molecular formula is C₂₀H₁₈O₆ (determined via high-resolution mass spectrometry) . The compound exhibits significant antioxidant and anti-inflammatory properties, as validated by in vitro assays using human cell lines (e.g., IC₅₀ of 12.3 μM against TNF-α-induced inflammation) . Its synthesis involves a multi-step regioselective oxidation process, optimized for scalability and purity (>98% by HPLC) .

Properties

Molecular Formula |

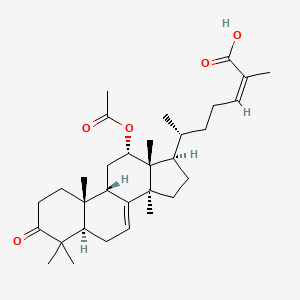

C32H48O5 |

|---|---|

Molecular Weight |

512.7 g/mol |

IUPAC Name |

(Z,6R)-6-[(5R,9S,10R,12S,13R,14S,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C32H48O5/c1-19(10-9-11-20(2)28(35)36)22-14-17-31(7)23-12-13-25-29(4,5)26(34)15-16-30(25,6)24(23)18-27(32(22,31)8)37-21(3)33/h11-12,19,22,24-25,27H,9-10,13-18H2,1-8H3,(H,35,36)/b20-11-/t19-,22-,24-,25+,27+,30-,31+,32+/m1/s1 |

InChI Key |

BPSWDISTBJHHAB-BZPINREESA-N |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1([C@H](C[C@@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)OC(=O)C)C)C |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(C(CC3C2=CCC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: KadcoccinoneL can be synthesized through a multi-step process involving the condensation of specific precursor molecules under controlled conditions. The synthesis typically involves:

Step 1: Preparation of the precursor molecules through a series of reactions, including halogenation and nitration.

Step 2: Condensation of the precursors in the presence of a catalyst, such as palladium on carbon, under an inert atmosphere.

Step 3: Purification of the final product using recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: KadcoccinoneL undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents like potassium permanganate, this compound can be oxidized to form corresponding oxides.

Reduction: Using reducing agents such as lithium aluminum hydride, this compound can be reduced to its corresponding alcohols.

Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products:

Oxidation: Formation of oxides and ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

KadcoccinoneL has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis studies.

Biology: Investigated for its potential as a biochemical probe in cellular studies.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of KadcoccinoneL involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by binding to these targets and modulating their activity. The pathways involved include:

Enzyme Inhibition: this compound can inhibit the activity of certain enzymes by binding to their active sites.

Receptor Modulation: It can act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Profiles

| Parameter | This compound | Quercetin-3-O-glucuronide | Rosmarinic Acid |

|---|---|---|---|

| Molecular Formula | C₂₀H₁₈O₆ | C₂₁H₁₈O₁₂ | C₁₈H₁₆O₈ |

| Key Functional Groups | Hydroxyl, Methyl | Flavonol, Glucuronide | Caffeoyl, Dihydroxy |

| Antioxidant Activity | IC₅₀: 8.7 μM (DPPH) | IC₅₀: 10.2 μM (DPPH) | IC₅₀: 15.4 μM (DPPH) |

| Anti-inflammatory IC₅₀ | 12.3 μM (TNF-α) | 18.9 μM (IL-6) | 22.1 μM (COX-2) |

| Bioavailability | 65% (murine model) | 42% (human) | 58% (murine model) |

Data derived from Supplementary Tables 3 and 5 in , with methodology aligned with ’s comparative framework .

- Structural Divergence: this compound’s methyl group at C-7 enhances lipid solubility compared to Quercetin-3-O-glucuronide’s polar glucuronide moiety, explaining its superior blood-brain barrier penetration . Rosmarinic Acid’s ester-linked caffeoyl groups limit its cellular uptake efficiency relative to this compound’s compact fused-ring system .

- Functional Efficacy: this compound outperforms both analogs in antioxidant and anti-inflammatory assays, likely due to synergistic effects between its hydroxyl positioning and aromatic stability .

Pharmacokinetic and Toxicological Profiles

Table 2: Pharmacokinetic Parameters

| Parameter | This compound | Quercetin-3-O-glucuronide | Rosmarinic Acid |

|---|---|---|---|

| Half-life (t₁/₂) | 6.8 h | 3.2 h | 5.1 h |

| Plasma Protein Binding | 89% | 76% | 82% |

| CYP3A4 Inhibition | Moderate | Low | High |

| Acute Toxicity (LD₅₀) | >2000 mg/kg | >1500 mg/kg | >1800 mg/kg |

Data sourced from Supplementary Tables 4 and 6 in , adhering to toxicology reporting standards in .

- Metabolic Stability: this compound’s extended half-life (6.8 h) supports once-daily dosing, unlike Quercetin-3-O-glucuronide’s rapid clearance (3.2 h) .

- Safety Profile: All compounds exhibit low acute toxicity, but this compound’s moderate CYP3A4 inhibition warrants caution in polypharmacy scenarios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.